![molecular formula C8H12O3 B2804454 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1369249-30-8](/img/structure/B2804454.png)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid
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Overview
Description
“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is a chemical compound with the CAS Number: 1369249-30-8 . It has a molecular weight of 156.18 . The IUPAC name for this compound is 7-oxabicyclo[2.2.1]hept-2-ylacetic acid .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives has been reported in various studies . The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Molecular Structure Analysis
The InChI code for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is 1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10) .
Physical And Chemical Properties Analysis
“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” is an oil at room temperature .
Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Preparation of Polymers
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .
Radical-Induced Alkene Polymerizations
2-Methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .
Bioactive Compounds
7-Oxanorbornanes are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive . For instance, they have been used as herbicides .
Total Asymmetric Synthesis
7-Oxanorbornane derivatives are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Generation of Chemodiversity
Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .
Glucose Sensing
In a specific application, a new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), has been used for glucose sensing .
Safety and Hazards
The safety information for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary targets of 2-{7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives have shown interesting biological activity . For instance, some of these compounds have been found to be bioactive, such as herbicides .
Mode of Action
The exact mode of action of 2-{7-Oxabicyclo[22Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in protein function.
Biochemical Pathways
The specific biochemical pathways affected by 2-{7-Oxabicyclo[22It’s known that the inhibition of protein phosphatases can impact various cellular processes, including signal transduction pathways .
Result of Action
The molecular and cellular effects of 2-{7-Oxabicyclo[22Given its potential inhibitory effects on protein phosphatases , it could potentially alter protein function and impact cellular processes.
properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDCRCJAJGIUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid |
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